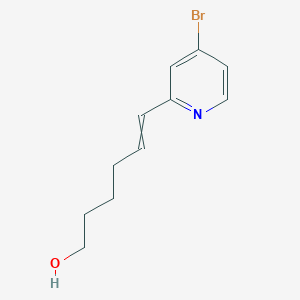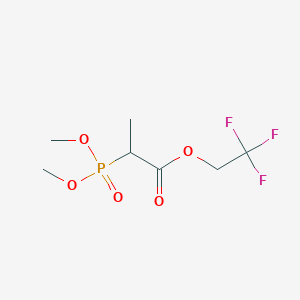
6-(4-Bromopyridin-2-yl)hex-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromopyridin-2-yl)hex-5-en-1-ol is a chemical compound with the molecular formula C₁₁H₁₄BrNO It is characterized by the presence of a bromopyridine moiety attached to a hexenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromopyridin-2-yl)hex-5-en-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the hexenol chain. One common method involves the reaction of 4-bromopyridine with a suitable hexenol precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as distillation or crystallization. The choice of reagents, reaction conditions, and purification methods can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromopyridin-2-yl)hex-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution of the bromine atom can result in a variety of functionalized pyridine derivatives .
Scientific Research Applications
6-(4-Bromopyridin-2-yl)hex-5-en-1-ol has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Bromopyridin-2-yl)hex-5-en-1-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various types of chemical interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and effects .
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromopyridin-2-yl)piperidin-4-ol: Similar in structure but contains a piperidine ring instead of a hexenol chain.
6-Bromo-2-pyridinol: Contains a hydroxyl group directly attached to the pyridine ring.
6-Brompyridin-3-ol: Similar structure but with the bromine atom at a different position on the pyridine ring.
Uniqueness
6-(4-Bromopyridin-2-yl)hex-5-en-1-ol is unique due to its specific combination of a bromopyridine moiety and a hexenol chain. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
916824-59-4 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
6-(4-bromopyridin-2-yl)hex-5-en-1-ol |
InChI |
InChI=1S/C11H14BrNO/c12-10-6-7-13-11(9-10)5-3-1-2-4-8-14/h3,5-7,9,14H,1-2,4,8H2 |
InChI Key |
IUXHBJHZTACYOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)C=CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)
![4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14198472.png)

![[3-[(1S)-1-phenylethoxy]phenyl]thiourea](/img/structure/B14198491.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
![9-Chlorobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B14198499.png)
![9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]-](/img/structure/B14198510.png)


![3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14198525.png)
![(Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane](/img/structure/B14198527.png)
